molecular formula C14H26N2O4 B1394527 Tert-butyl 4-[(2-methoxy-2-oxoethyl)(methyl)amino]piperidine-1-carboxylate CAS No. 1306739-57-0

Tert-butyl 4-[(2-methoxy-2-oxoethyl)(methyl)amino]piperidine-1-carboxylate

Cat. No.: B1394527
CAS No.: 1306739-57-0
M. Wt: 286.37 g/mol
InChI Key: XXMXNXMTLDREDB-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features Tert-butyl 4-[(2-methoxy-2-oxoethyl)(methyl)amino]piperidine-1-carboxylate (CAS: 1306739-57-0, MFCD19103363) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a substituted aminoethyl moiety at the 4-position. The substituents include a methyl group on the nitrogen and a methoxy-oxoethyl chain, contributing to its unique physicochemical and biological properties . This compound is commonly utilized as an intermediate in medicinal chemistry for synthesizing kinase inhibitors, protease inhibitors, and other bioactive molecules.

Properties

IUPAC Name

tert-butyl 4-[(2-methoxy-2-oxoethyl)-methylamino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-14(2,3)20-13(18)16-8-6-11(7-9-16)15(4)10-12(17)19-5/h11H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXMXNXMTLDREDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N(C)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801119896
Record name 1-Piperidinecarboxylic acid, 4-[(2-methoxy-2-oxoethyl)methylamino]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801119896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306739-57-0
Record name 1-Piperidinecarboxylic acid, 4-[(2-methoxy-2-oxoethyl)methylamino]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306739-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-[(2-methoxy-2-oxoethyl)methylamino]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801119896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[(2-methoxy-2-oxoethyl)(methyl)amino]piperidine-1-carboxylate typically involves multiple steps. One common method starts with the reaction of tert-butyl piperidine-1-carboxylate with 2-methoxy-2-oxoethyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate, which is then treated with methylamine to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[(2-methoxy-2-oxoethyl)(methyl)amino]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the methoxy group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Biological Activities

Tert-butyl 4-[(2-methoxy-2-oxoethyl)(methyl)amino]piperidine-1-carboxylate has been investigated for various biological activities:

  • Antidepressant Activity : Preliminary studies suggest that the compound may exhibit antidepressant-like effects in animal models, potentially through modulation of neurotransmitter systems such as serotonin and norepinephrine .
  • Analgesic Properties : Research indicates that this compound may possess analgesic properties, making it a candidate for further exploration in pain management therapies .
  • Neuroprotective Effects : There is emerging evidence that suggests neuroprotective effects against oxidative stress, which could be beneficial in treating neurodegenerative diseases .

Applications in Medicinal Chemistry

The unique structure of this compound makes it an interesting candidate for drug development:

Table 1: Potential Applications in Drug Development

Application AreaDescription
AntidepressantsPotential to enhance mood regulation through neurotransmitter modulation
AnalgesicsPossible development as a pain relief medication
Neuroprotective AgentsMay offer protective effects in neurodegenerative disease models

Case Study 1: Antidepressant Effects

A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. The mechanism was hypothesized to involve increased serotonin levels in the brain .

Case Study 2: Analgesic Properties

In a controlled experiment assessing pain response, subjects treated with the compound showed decreased sensitivity to painful stimuli. This suggests a potential mechanism involving opioid receptor pathways, warranting further investigation into its analgesic efficacy .

Mechanism of Action

The mechanism of action of tert-butyl 4-[(2-methoxy-2-oxoethyl)(methyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related piperidine derivatives and their distinguishing features:

Compound Name CAS Number Key Structural Differences Applications/Synthesis Insights References
Tert-butyl 4-[(2-methoxy-2-oxoethyl)(methyl)amino]piperidine-1-carboxylate 1306739-57-0 Methylamino and methoxy-oxoethyl substituents at the 4-position. Intermediate for kinase inhibitors; Boc group enhances stability during synthesis.
tert-Butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate 175213-46-4 Lacks methyl group on the amino substituent (unsubstituted aminoethyl chain). Used in CDK inhibitor synthesis; reduced steric hindrance may improve binding affinity.
tert-Butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate 731810-20-1 Piperazine ring instead of piperidine; altered hydrogen-bonding capacity. Broader solubility due to piperazine’s polarity; common in GPCR-targeted drug discovery.
tert-Butyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate 1333222-34-6 Ethoxy group replaces methoxy; additional amino group at the 4-position. Potential for higher metabolic stability; ethoxy group increases lipophilicity.
tert-Butyl 4-((1-(methoxycarbonyl)cyclopropyl)methyl)piperidine-1-carboxylate Not specified Cyclopropane ring attached via methyl group; methoxycarbonyl substituent. Photoredox catalysis applications; cyclopropane enhances rigidity for target interactions.
tert-Butyl 4-formylpiperidine-1-carboxylate 137076-22-3 Formyl group replaces methoxy-oxoethyl; highly reactive aldehyde. Versatile intermediate for reductive amination or nucleophilic additions.

Physicochemical Properties

  • Solubility : The methoxy group in the target compound improves aqueous solubility compared to ethoxy or unsubstituted derivatives .
  • Stability : Boc protection prevents degradation under acidic conditions, a critical advantage over formyl or aldehyde-containing analogues .

Biological Activity

Tert-butyl 4-[(2-methoxy-2-oxoethyl)(methyl)amino]piperidine-1-carboxylate, also known by its CAS number 1306739-57-0, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes current findings on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₄H₂₆N₂O₄
  • Molecular Weight : 286.37 g/mol
  • Physical State : Liquid
  • Solubility : Slightly soluble in water
  • Predicted Melting Point : 27.05 °C
  • Predicted Boiling Point : ~323.1 °C at 760 mmHg

The compound exhibits several mechanisms that contribute to its biological activity:

  • Anticonvulsant Activity : Preliminary studies suggest that compounds with similar piperidine structures exhibit anticonvulsant properties. The presence of the methoxy group may enhance interaction with neuronal receptors, potentially modulating neurotransmitter release .
  • Cytotoxicity Against Cancer Cell Lines : Research indicates that related compounds demonstrate significant cytotoxicity against various cancer cell lines, including colon carcinoma (HCT-15) and liver carcinoma (HepG2). The structure-activity relationship (SAR) suggests that modifications on the piperidine ring can enhance anti-proliferative effects .
  • Inhibition of Protein Interactions : Molecular dynamics simulations have shown that similar piperidine derivatives can inhibit critical protein interactions involved in cancer progression, such as Bcl-2 and PDGFRA .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of several piperidine derivatives on human cancer cell lines. The compound this compound was tested alongside standard chemotherapeutic agents like doxorubicin. Results indicated an IC50 value comparable to doxorubicin in specific cell lines, suggesting potential for development as an anticancer agent .

CompoundCell LineIC50 Value (µM)Reference
This compoundHCT-1510
DoxorubicinHCT-158

Case Study 2: Anticonvulsant Properties

In a separate investigation focusing on anticonvulsant effects, compounds structurally related to tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine were found to significantly reduce seizure activity in animal models. The mechanism was attributed to modulation of GABAergic pathways, enhancing inhibitory neurotransmission .

Q & A

Q. Optimization Tips :

  • Use polar aprotic solvents (e.g., DMF, THF) to enhance nucleophilicity.
  • Monitor reaction progress via TLC or LCMS to avoid over-alkylation.
  • Typical yields range from 36% to 78%, depending on steric hindrance and purification methods (e.g., silica gel chromatography) .

Advanced Question: How can structural contradictions in X-ray crystallography data for this compound be resolved during refinement?

Answer:
Discrepancies in crystallographic data (e.g., bond length/angle mismatches) may arise from:

  • Disorder in the tert-butyl group : This bulky group often exhibits rotational disorder, requiring multi-conformer modeling in refinement software like SHELXL .
  • Hydrogen bonding ambiguities : Use Fourier difference maps to locate missing hydrogens and validate hydrogen-bonding networks.

Q. Methodological Approach :

  • Apply the Hirshfeld surface analysis to assess intermolecular interactions.
  • Cross-validate results with spectroscopic data (e.g., NMR coupling constants for piperidine ring conformation) .

Basic Question: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.4–1.5 ppm (tert-butyl), δ 3.6–3.7 ppm (methoxy group), and δ 2.8–3.2 ppm (piperidine CH₂ groups) confirm substitution patterns .
    • ¹³C NMR : Signals at ~80 ppm (Boc carbonyl) and ~170 ppm (ester carbonyl) .
  • HPLC-MS : Validate purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 328–330) .

Advanced Question: How does the methylamino-methoxyoxoethyl substituent influence the compound’s reactivity in medicinal chemistry applications?

Answer:
The methylamino-methoxyoxoethyl group:

  • Enhances solubility : The ester moiety improves aqueous solubility, critical for bioavailability.
  • Modulates steric effects : The methyl group restricts rotational freedom, potentially increasing target binding specificity.

Case Study :
In PROTACs (proteolysis-targeting chimeras), similar tert-butyl piperidine derivatives act as linkers, leveraging their rigidity and solubility to enhance cellular uptake .

Basic Question: What safety precautions are recommended when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Storage : Keep at 2–8°C under inert gas (e.g., N₂) to prevent ester hydrolysis .

Toxicity Data :
Limited acute toxicity data; treat as a potential irritant. Refer to SDS guidelines for spill management .

Advanced Question: How can computational methods predict the compound’s interaction with biological targets (e.g., kinases)?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonds between the methoxy-oxoethyl group and conserved residues (e.g., Lys or Glu).
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.

Validation :
Compare computational results with experimental binding assays (e.g., SPR or ITC) to resolve false positives .

Data Contradiction Analysis: How to address discrepancies in reported synthetic yields (e.g., 41% vs. 78%)?

Q. Resolution Strategies :

  • Reaction Scale : Smaller scales (<1 mmol) often suffer from lower yields due to surface adsorption.
  • Purification Methods : Column chromatography vs. recrystallization can lead to 10–20% yield variations .
  • Catalyst Quality : Trace moisture in Pd catalysts may deactivate intermediates in coupling reactions .

Advanced Question: What strategies enable enantioselective synthesis of this compound?

Answer:

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts in asymmetric alkylation steps.
  • Enzymatic Resolution : Lipases (e.g., CAL-B) can hydrolyze ester enantiomers selectively .

Case Study :
A 2019 study achieved 85% ee using a Jacobsen catalyst for piperidine functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-[(2-methoxy-2-oxoethyl)(methyl)amino]piperidine-1-carboxylate
Reactant of Route 2
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Tert-butyl 4-[(2-methoxy-2-oxoethyl)(methyl)amino]piperidine-1-carboxylate

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